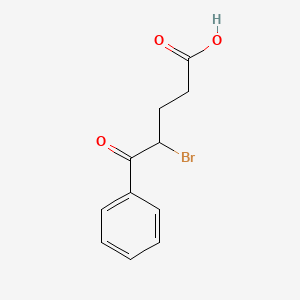

4-Benzoyl-4-bromobutyric acid

Description

Contextualization within Contemporary Halogenated Ketone and Carboxylic Acid Chemistry

The chemistry of 4-Benzoyl-4-bromobutyric acid is deeply rooted in the well-established reactivity of its constituent functional groups. The α-bromo ketone moiety is a particularly powerful functional group in organic synthesis. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making it highly susceptible to nucleophilic substitution reactions. google.com This reactivity allows for the facile introduction of a wide variety of substituents at the α-position.

Simultaneously, the carboxylic acid group provides another reactive handle. Carboxylic acids are foundational functional groups in organic chemistry, serving as precursors to a multitude of other functionalities such as esters, amides, and acid chlorides. The presence of both an electrophilic center (the carbon bearing the bromine) and a carboxylic acid group in this compound allows for sequential or orthogonal chemical transformations, making it a valuable asset in multi-step synthetic sequences.

The halogenation of ketones is a fundamental transformation in organic chemistry. nih.gov Under acidic conditions, the reaction proceeds through an enol intermediate, which then reacts with the halogen. masterorganicchemistry.com The α-halogenation of carboxylic acids, famously achieved through the Hell-Volhard-Zelinsky reaction, typically requires conversion to an acid halide to facilitate enolization. wikipedia.orgmdpi.com The structure of this compound, being a γ-keto acid, allows for the selective bromination at the α-position to the ketone under appropriate conditions.

Strategic Significance as a Multifunctional Building Block in Complex Organic Synthesis Research

The strategic value of this compound lies in its capacity to act as a multifunctional building block. organic-chemistry.org Organic building blocks are relatively simple molecules that can be used to construct more complex molecular frameworks. rsc.org Those with multiple, orthogonally reactive functional groups are particularly prized in modern synthesis as they allow for the efficient and controlled assembly of intricate target molecules.

The utility of this compound has been demonstrated in the synthesis of heterocyclic compounds. For instance, it has been used in reactions with 1,4-benzothiazines. rsc.org In this context, the α-bromo ketone can react with a nucleophilic nitrogen or sulfur atom in the benzothiazine, while the carboxylic acid can participate in subsequent cyclization or derivatization steps. This highlights its role in constructing complex, polycyclic systems.

A plausible synthetic approach to this compound is the α-bromination of 4-benzoylbutyric acid. This precursor can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640). The subsequent selective bromination at the carbon alpha to the ketone would yield the target compound. This synthetic strategy underscores the modularity of organic synthesis, where well-established reactions are employed to create novel and useful building blocks.

Table 2: Synthetic Strategy and Reactivity of this compound

| Aspect | Description |

| Plausible Precursor | 4-Benzoylbutyric acid |

| Key Transformation | α-Bromination of the ketone |

| Primary Reactive Sites | α-Bromo ketone, Carboxylic acid |

| Potential Reactions | Nucleophilic substitution at the α-carbon, Esterification/amidation at the carboxyl group, Cyclization reactions |

| Application Example | Synthesis of heterocyclic systems (e.g., with 1,4-benzothiazines) rsc.org |

The ability to perform diverse chemical operations on a single, readily accessible molecule like this compound is a cornerstone of efficient synthetic planning. It allows chemists to introduce molecular complexity in a controlled and predictable manner, which is essential for the synthesis of new materials, and other functional organic molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39826-14-7 |

|---|---|

Molecular Formula |

C11H11BrO3 |

Molecular Weight |

271.11 g/mol |

IUPAC Name |

4-bromo-5-oxo-5-phenylpentanoic acid |

InChI |

InChI=1S/C11H11BrO3/c12-9(6-7-10(13)14)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |

InChI Key |

VSRWEJNGQWEPPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CCC(=O)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzoyl 4 Bromobutyric Acid

Chemo- and Regioselective Bromination Strategies for Precursors

The introduction of a bromine atom at the C4 position of 4-benzoylbutyric acid requires precise control over chemo- and regioselectivity to avoid unwanted side reactions, such as bromination of the aromatic ring.

Direct Bromination of Benzoylbutyric Acid Analogues

The direct bromination of 4-benzoylbutyric acid at the alpha-position to the ketone is a key step in the synthesis of 4-benzoyl-4-bromobutyric acid. This transformation typically proceeds via an enol or enolate intermediate. The regioselectivity of this reaction is crucial, as bromination can also occur on the aromatic ring if it is activated.

Under acidic conditions, the ketone undergoes enolization, and the resulting enol reacts with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is generally catalyzed by a strong acid like hydrobromic acid (HBr) or p-toluenesulfonic acid (PTSA). The presence of the carboxylic acid group in 4-benzoylbutyric acid can influence the reaction rate and selectivity.

A simple and convenient method for the regioselective α-bromination of various aralkyl ketones utilizes N-bromosuccinimide (NBS) in the presence of a Montmorillonite K-10 catalyst in methanol. beilstein-journals.org This method offers advantages such as short reaction times, simple workup, and good yields. The proposed mechanism involves the reaction of NBS with the catalyst to form a bromocation, which then reacts with the enol form of the ketone. beilstein-journals.org Another approach employs active aluminum oxide as a catalyst for the monobromination of aralkyl ketones with NBS, showing high substrate-directed regioselectivity. nih.gov

| Brominating Agent | Catalyst/Conditions | Substrate Scope | Key Features |

| N-Bromosuccinimide (NBS) | Montmorillonite K-10, Methanol | Various aralkyl ketones | Short reaction time, simple workup, good yields, reusable catalyst. beilstein-journals.org |

| N-Bromosuccinimide (NBS) | Active Aluminum Oxide, Methanol | Aralkyl ketones with moderate activating/deactivating groups | High regioselectivity for α-bromination, short reaction time (10-20 min). nih.gov |

| Bromine (Br₂) | Acidic conditions (e.g., HBr, PTSA) | Enolizable ketones | Classic method, requires careful control of stoichiometry to avoid polybromination. |

Enantioselective Bromination Approaches

The development of enantioselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. For this compound, the carbon atom bearing the bromine atom is a stereocenter, making enantioselective bromination a valuable strategy for obtaining enantiomerically pure forms of the compound.

Organocatalysis has emerged as a powerful tool for enantioselective α-functionalization of carbonyl compounds. The first organocatalytic enantioselective α-bromination of aldehydes and ketones was a significant breakthrough. nih.govrsc.org For ketones, C₂-symmetric imidazolidinones have been used as catalysts, affording α-brominated products in high enantiomeric excess (ee). nih.govrsc.org These catalysts activate the ketone by forming an enamine intermediate, which then reacts with an electrophilic bromine source.

More recent advancements have focused on the use of non-commercially available pyrrolidine-based catalysts with large substituents, which have shown to be effective even at low catalyst loadings. acs.org These methods often require milder brominating agents to avoid catalyst decomposition. acs.org

| Catalyst Type | Brominating Agent | Typical Substrates | Enantioselectivity (ee) |

| C₂-Symmetric Imidazolidinone | N-Bromosuccinimide (NBS) | Ketones | Up to 94% ee. nih.govrsc.org |

| C₂-Symmetric Diphenylpyrrolidine | N-Bromosuccinimide (NBS) | Aldehydes | Up to 96% ee. nih.govrsc.org |

| Pyrrolidine-based with large substituents | Ketone-based brominating agents (KBAs) | Aldehydes | High yields and enantioselectivities with low catalyst loading. acs.org |

Benzoylation and Acylation Methods in Convergent Synthetic Routes

Convergent synthetic strategies offer an efficient approach to complex molecules by preparing key fragments separately and then coupling them. For this compound, this could involve the synthesis of a benzoylated precursor followed by bromination, or the coupling of a benzoyl group with a pre-functionalized four-carbon chain.

Catalytic Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. The synthesis of the precursor, 4-benzoylbutyric acid, is typically achieved through the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). boisestate.eduresearchgate.netnsf.gov Traditionally, this reaction requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates significant waste. boisestate.edunih.gov

Modern approaches focus on the development of catalytic Friedel-Crafts acylations. Zeolites have shown promise as reusable, heterogeneous catalysts for this transformation. boisestate.eduresearchgate.net Their shape-selective properties can also influence the regioselectivity of the reaction. researchgate.net Ionic liquids have also been explored as alternative reaction media and catalysts for Friedel-Crafts acylations, offering advantages such as high thermal and chemical stability, and the potential for catalyst recycling. beilstein-journals.orgresearchgate.netnih.gov Iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been shown to be a robust catalyst system for the acylation of electron-rich benzene derivatives with anhydrides. beilstein-journals.org

Cross-Coupling Methodologies for Ketone Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds and can be adapted for the synthesis of ketones.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.orgorganic-chemistry.org For ketone synthesis, acyl chlorides can be coupled with boronic acids. nsf.govmdpi.com This method offers high chemoselectivity and functional group tolerance. nsf.gov

The Negishi cross-coupling utilizes an organozinc reagent and an organic halide. organic-chemistry.orgbeilstein-journals.org This reaction is known for its high reactivity and ability to form C(sp²)-C(sp³) bonds, which could be applied to the synthesis of 4-benzoylbutyric acid by coupling a benzoyl zinc reagent with a suitable 4-halobutyric acid derivative. A notable feature of the Negishi coupling is the tolerance of free carboxylic acid groups in some cases. beilstein-journals.org

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of renewable feedstocks, catalytic reagents, and environmentally benign solvents.

A key starting material for the synthesis of the precursor, 4-benzoylbutyric acid, is succinic anhydride. The sustainable production of succinic anhydride from renewable biomass, such as furanic platform compounds, represents a significant step towards a greener synthesis. nih.govmcgill.caresearchgate.net This bio-based approach can replace the traditional petroleum-derived methods for producing succinic anhydride. mcgill.ca

The use of solid acid catalysts like zeolites in Friedel-Crafts acylation is a prime example of green chemistry. boisestate.eduresearchgate.net Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste generation. boisestate.edu Similarly, the use of ionic liquids as both solvent and catalyst can lead to cleaner reaction profiles and easier product isolation. beilstein-journals.orgresearchgate.netnih.govgoogle.com These systems can often be recycled, further reducing the environmental footprint of the synthesis. nih.gov

The development of catalytic cross-coupling reactions also aligns with green chemistry principles by reducing the need for stoichiometric reagents and often proceeding under milder conditions than traditional methods.

Development of Solvent-Free and Aqueous Reaction Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental impact. Consequently, research into solvent-free and aqueous reaction systems represents a critical step towards greener chemical production.

One of the primary precursors to this compound is 4-bromobutyric acid. The synthesis of this precursor has been a target for green chemistry approaches. A notable method involves the ring-opening of γ-butyrolactone. Patents describe a solvent-free, one-pot synthesis where anhydrous hydrogen bromide gas is introduced directly into γ-butyrolactone. google.com This reaction proceeds to form 4-bromobutyric acid in high yield without the need for an organic solvent medium. google.comgoogle.com The reaction can be sealed and heated to between 30-80°C to drive the conversion. google.com

Another approach utilizes aqueous conditions. The synthesis of 4-bromobutyric acid can be achieved by refluxing γ-butyrolactone with a 48% aqueous solution of hydrogen bromide (HBr). chemicalbook.comgoogle.com While this method is not entirely solvent-free, it replaces volatile organic compounds with water, a much more environmentally benign medium. The reaction typically involves heating for several hours to achieve a good yield, after which the product can be extracted. chemicalbook.com

These greener methods for the precursor can be integrated into a multi-step synthesis of this compound. Once high-purity 4-bromobutyric acid is obtained through these solvent-minimal or aqueous routes, subsequent steps like Friedel-Crafts acylation or other benzoylation methods can be explored under similarly green conditions.

Table 1: Comparison of Synthetic Routes for 4-Bromobutyric Acid

| Method | Reagents | Solvent | Key Advantages |

|---|---|---|---|

| Solvent-Free | γ-butyrolactone, dry HBr gas | None | Eliminates organic solvent waste, high yield, simple process. google.comgoogle.com |

| Aqueous System | γ-butyrolactone, 48% aq. HBr | Water | Uses an environmentally safe solvent, suitable for large-scale production. chemicalbook.comgoogle.com |

| Traditional | 4-bromobutyronitrile, HBr | Organic Solvents (e.g., ether) | Established method. google.com |

Evaluation of Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.edumonash.edu A high atom economy signifies minimal waste generation.

To evaluate the atom economy for the synthesis of this compound, a plausible synthetic route must be considered. A common method for introducing a benzoyl group is the Friedel-Crafts acylation. A hypothetical, yet chemically sound, approach would be the bromination of 4-benzoylbutyric acid.

Reaction Scheme: C₆H₅CO(CH₂)₃COOH + Br₂ → C₆H₅CO(CHBr)(CH₂)₂COOH + HBr (4-Benzoylbutyric acid + Bromine → this compound + Hydrogen bromide)

To calculate the theoretical atom economy for this reaction, we use the formula:

Percentage Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The data for this calculation is presented in the table below.

Table 2: Atom Economy Calculation for the Bromination of 4-Benzoylbutyric Acid

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 4-Benzoylbutyric acid | C₁₁H₁₂O₃ | 192.21 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| Total Reactant Mass | 352.02 | ||

| This compound | C₁₁H₁₁BrO₃ | 271.11 | Desired Product |

Calculation: Percentage Atom Economy = (271.11 / 352.02) x 100 ≈ 77.0%

Application of Biocatalytic and Metal-Catalyzed Green Syntheses

The application of catalysts, particularly biocatalysts and metal catalysts, offers powerful avenues for developing highly selective, efficient, and environmentally friendly synthetic processes.

Biocatalytic Syntheses: Biocatalysis utilizes enzymes to perform chemical transformations with high specificity under mild conditions, such as ambient temperature and neutral pH. nih.gov While specific enzymatic routes for this compound are not yet established in the literature, the potential is significant. For instance, enzymes like halogenases could potentially be engineered to perform regioselective bromination on a precursor like 4-benzoylbutyric acid, avoiding the harsh reagents and byproducts of traditional methods. Similarly, hydrolases could be employed in aqueous media for ring-opening reactions of precursor lactones, offering a green alternative to acid-catalyzed hydrolysis. nih.gov The use of biocatalysts can dramatically reduce energy consumption and the generation of hazardous waste.

Metal-Catalyzed Syntheses: Transition metal catalysis provides a versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds with high efficiency. nwnu.edu.cn For the synthesis of this compound or its precursors, metal-catalyzed reactions could offer significant advantages. For example, palladium- or ruthenium-catalyzed reactions could facilitate the coupling of aromatic rings with aliphatic chains, potentially building the core structure of the molecule with high atom economy. nwnu.edu.cn Lewis acid catalysts, often based on metals, are crucial for Friedel-Crafts reactions. The development of recyclable, solid-supported Lewis acid catalysts would minimize waste associated with traditional stoichiometric reagents like aluminum trichloride. These catalytic approaches not only enhance reaction efficiency but also open pathways to novel molecular architectures under milder and more sustainable conditions. researchgate.net

Mechanistic Investigations of 4 Benzoyl 4 Bromobutyric Acid Transformations

Elucidation of Reaction Pathways Involving the Bromine Functionality

The carbon-bromine bond is a key site of reactivity in 4-benzoyl-4-bromobutyric acid, enabling a variety of substitution, radical, and elimination reactions.

Nucleophilic substitution reactions at the carbon bearing the bromine atom are a prominent feature of the chemistry of this compound. masterorganicchemistry.com These reactions involve the replacement of the bromide leaving group by a nucleophile. masterorganicchemistry.com The mechanism of these substitutions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile.

Theoretical studies on the related compound, 4-bromobutyric acid, have shown that intramolecular nucleophilic substitution can occur. In the gas-phase thermal decomposition of 4-bromobutyric acid, the hydroxyl oxygen of the carboxylic acid can act as an internal nucleophile, attacking the carbon bearing the bromine and displacing the bromide ion to form γ-butyrolactone. usfq.edu.ecresearchgate.net This reaction is suggested to be a unimolecular process. usfq.edu.ecresearchgate.net A similar intramolecular reaction is conceivable for this compound, although the presence of the bulky benzoyl group might influence the reaction kinetics.

In intermolecular reactions, a variety of nucleophiles can be employed to displace the bromide. The choice of solvent and nucleophile will determine the dominant mechanistic pathway.

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Mechanisms for this compound

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Intermediate | Carbocation | None (concerted mechanism) |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Leaving Group | Good leaving group required | Good leaving group required |

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by light or radical initiators. The resulting radical can then participate in a variety of transformations.

Visible-light-mediated processes using bromine radicals can facilitate transformations of carbonyl compounds. nih.govresearchgate.net For instance, a bromine radical can abstract a hydrogen atom from a suitable donor, which can then initiate a cascade of radical reactions. nih.govresearchgate.net In the context of this compound, the generation of a radical at the 4-position could lead to intramolecular cyclization or intermolecular reactions with radical traps. nih.gov

Kinetic analysis of such radical reactions would involve determining the rate constants for initiation, propagation, and termination steps. These studies are essential for optimizing reaction conditions and understanding the factors that control product distribution.

Elimination reactions of this compound would involve the removal of hydrogen bromide (HBr) to form an unsaturated product. These reactions can be induced thermally or by the use of a base or catalyst.

Studies on the thermal decomposition of 4-bromobutyric acid in the gas phase indicate that an elimination reaction occurs to produce γ-butyrolactone and hydrogen bromide. usfq.edu.ecresearchgate.netresearchgate.net This particular transformation is an intramolecular nucleophilic substitution that results in cyclization and elimination of HBr. usfq.edu.ecresearchgate.net This suggests that for this compound, intramolecular cyclization might be a competing process with intermolecular elimination reactions.

The presence of the benzoyl group could also influence the regioselectivity of elimination, potentially favoring the formation of a conjugated system if a proton is abstracted from the benzylic position. The competition between substitution and elimination pathways is a common feature in the chemistry of alkyl halides and is influenced by factors such as the strength and steric bulk of the base, temperature, and solvent.

Carbonyl Group Reactivity and Mechanistic Insights

The ketone carbonyl group in this compound is an electrophilic center and is susceptible to attack by nucleophiles. libretexts.org Its reactivity is a cornerstone of many transformations of this molecule.

The carbonyl carbon of the benzoyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This allows for nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate can then be protonated to yield an alcohol.

A variety of nucleophiles can add to the ketone, including organometallic reagents (e.g., Grignard reagents), hydrides, and amines. libretexts.org Aldehydes and ketones can also undergo condensation reactions. libretexts.org For example, in the presence of a suitable reagent, the ketone could undergo a Wittig reaction to form an alkene.

Table 2: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Reagent | Nucleophile | Initial Product | Final Product (after workup) |

|---|---|---|---|

| NaBH(_4) | H | Alkoxide | Secondary Alcohol |

| CH(_3)MgBr | CH(_3) | Alkoxide | Tertiary Alcohol |

| H(_2)O | H(_2)O | Hemiketal-like intermediate | Gem-diol (hydrate) libretexts.org |

The carbon atom adjacent to the ketone carbonyl group (the α-carbon) is acidic and can be deprotonated by a suitable base to form an enolate. wikipedia.orgbham.ac.uk The resulting enolate is a powerful nucleophile and can react with a range of electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. wikipedia.orgmnstate.edumasterorganicchemistry.com

The formation of the enolate is a key step in many important reactions, such as alkylations and aldol (B89426) reactions. bham.ac.ukmnstate.edu The choice of base is crucial for controlling the regioselectivity of enolate formation if there are multiple acidic α-protons. bham.ac.uk In the case of this compound, deprotonation can occur at the carbon between the ketone and the bromine. The resulting enolate can then be alkylated, acylated, or undergo other functionalization reactions. libretexts.org

It is important to note that the presence of the bromine atom on the same carbon as one of the potential α-hydrogens complicates simple enolate formation and subsequent reactions at that site. However, the methylene (B1212753) group adjacent to the carboxylic acid could also potentially be deprotonated under very strong basic conditions, although this is less likely than deprotonation alpha to the ketone.

Carboxylic Acid Moiety Reactions and Stereochemical Implications

Reactions involving the carboxylic acid moiety are central to the synthetic utility of this compound. These transformations, including esterification, amidation, decarboxylation, and cyclization, are influenced by the substituents on the butyric acid chain.

Mechanistic Pathways of Esterification and Amidation

The conversion of the carboxylic acid group of this compound into esters and amides proceeds through well-established nucleophilic acyl substitution mechanisms. The stereochemistry at the C4 position is a crucial aspect of these transformations.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. Since the reaction occurs at the carboxyl group and does not involve the chiral C4 center, the configuration of this compound is expected to be retained in the ester product under standard conditions.

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, which proceeds through a tetrahedral intermediate. The leaving group (a urea (B33335) derivative) is expelled, forming the amide. Similar to esterification, this process does not directly involve the chiral center at C4, and thus the stereochemical integrity is generally preserved.

Table 1: Comparison of Common Esterification and Amidation Methods

| Method | Reagents | Typical Conditions | Mechanistic Feature | Stereochemical Outcome at C4 |

| Fischer Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Heat | Protonation of carbonyl, nucleophilic attack by alcohol | Retention of configuration |

| Amidation (DCC Coupling) | Amine (R'-NH₂), DCC | Room Temperature | Formation of O-acylisourea active intermediate | Retention of configuration |

| Amidation (EDC Coupling) | Amine (R'-NH₂), EDC, often with DMAP | Room Temperature | Formation of a water-soluble active intermediate | Retention of configuration |

Decarboxylation Mechanisms, Including Halodecarboxylation

The decarboxylation of this compound is not a spontaneous thermal process. Standard thermal decarboxylation readily occurs in β-keto acids, which can form a cyclic six-membered transition state. nih.gov Since this compound is a γ-bromo-γ-benzoyl carboxylic acid, it lacks the requisite β-carbonyl structure for this low-energy pathway.

Halodecarboxylation (Hunsdiecker Reaction): A viable method for the decarboxylation of this compound is the Hunsdiecker reaction, which is a type of decarboxylative halogenation. researchgate.netrsc.org This reaction converts a carboxylic acid into an alkyl halide with one fewer carbon atom. The process typically involves treating the silver salt of the carboxylic acid with elemental bromine.

The mechanism of the Hunsdiecker reaction is believed to proceed through a radical chain pathway:

Formation of Acyl Hypobromite (B1234621): The silver carboxylate reacts with bromine to form an unstable acyl hypobromite intermediate and silver bromide precipitate.

Initiation: The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage upon heating or initiation to form a carboxyl radical and a bromine radical.

Propagation: The carboxyl radical rapidly loses a molecule of carbon dioxide to form an alkyl radical. This alkyl radical then reacts with another molecule of acyl hypobromite or bromine to form the alkyl bromide product and regenerate a radical species to continue the chain.

Applying this to this compound would be expected to yield 1-benzoyl-1,3-dibromopropane. The reaction proceeds through a radical intermediate at C3, meaning that any stereochemical information at C4 of the starting material would be lost, resulting in a racemic product.

Table 2: Decarboxylation Pathways

| Pathway | Substrate Requirement | Mechanism | Key Intermediate | Product from this compound |

| Thermal Decarboxylation | β-Keto acid or malonic acid derivative | Pericyclic (6-membered cyclic transition state) | Enol | No reaction under typical conditions |

| Hunsdiecker Reaction | Carboxylic acid (as silver salt) + Bromine | Radical chain reaction | Acyl hypobromite, Carboxyl radical, Alkyl radical | 1-Benzoyl-1,3-dibromopropane (racemic) |

Intramolecular Lactonization and Cyclization Mechanisms

As a γ-halocarboxylic acid, this compound has the structural elements necessary to undergo intramolecular cyclization to form a five-membered ring, specifically a γ-lactone. This reaction typically proceeds via an intramolecular SN2 mechanism.

Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. The resulting carboxylate anion is a potent nucleophile and can attack the electrophilic carbon atom bearing the bromine atom (C4). This intramolecular nucleophilic attack displaces the bromide ion and forms a cyclic ester, known as a lactone. The product of this reaction would be 5-benzoyl-5-bromodihydrofuran-2(3H)-one. However, the presence of the bulky benzoyl group at the C4 position would exert significant steric hindrance on the backside attack required for the SN2 mechanism. This steric hindrance would likely decrease the rate of lactonization compared to an unsubstituted γ-bromobutyric acid. researchgate.net

The stereochemical outcome of this cyclization is directly tied to the SN2 mechanism. The reaction proceeds with an inversion of configuration at the carbon center being attacked. Therefore, if the starting this compound were enantiomerically pure (e.g., the (R)-enantiomer), the resulting γ-lactone would be formed as the corresponding (S)-enantiomer.

The formation of five-membered rings through such cyclizations is generally kinetically and thermodynamically favored according to Baldwin's rules for ring closure.

Table 3: Factors Influencing Intramolecular Lactonization of this compound

| Factor | Influence on Mechanism/Rate | Expected Outcome |

| Base | Deprotonates the carboxylic acid, creating a nucleophilic carboxylate. | Essential for the reaction to proceed. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are ideal for SN2 reactions. | Can increase the reaction rate. |

| Steric Hindrance | The bulky benzoyl group at C4 hinders the backside attack of the carboxylate. | Decreases the rate of cyclization. |

| Stereochemistry | The SN2 mechanism proceeds with inversion of configuration at C4. | An (R)-starting material would yield an (S)-lactone. |

Applications As a Versatile Synthetic Intermediate in Advanced Research

Construction of Complex Organic Architectures

Utility in Annulation and Spirocyclic Ring-Forming Reactions

No specific studies were identified that describe the use of 4-Benzoyl-4-bromobutyric acid as a substrate in annulation reactions, such as the Robinson annulation, or in the targeted synthesis of spirocyclic compounds. The structural features of the molecule, possessing a ketone, a carboxylic acid, and an alkyl bromide, theoretically allow for various intramolecular and intermolecular cyclizations. However, documented examples of these specific transformations are not present in the available literature.

Synthesis of Fused-Ring Systems and Polycyclic Compounds

Similarly, there is a lack of published research detailing the application of this compound as a building block for the synthesis of fused-ring systems or more complex polycyclic compounds. General methods for constructing such systems are well-established in organic chemistry, but the specific role of this compound in those pathways has not been reported.

Role in Chiral Synthesis and Stereoselective Organic Transformations

Enantioselective Derivatization Strategies and Resolution Techniques

While general techniques for the resolution of racemic carboxylic acids are common, no methods specifically tailored to or exemplified with this compound were found. Research on its enantioselective derivatization to separate enantiomers is not documented in the reviewed sources.

Precursor for Specialized Organic Molecules and Advanced Materials Research

There is no available research detailing the use of this compound as a direct precursor for the synthesis of specialized organic molecules or for the development of advanced materials. While structurally related compounds may serve in these capacities, the specific contributions of this compound itself are not reported.

Integration into Functional Polymers and Supramolecular Structures

There is no information available regarding the use of this compound as a monomer or modifying agent in the synthesis of functional polymers. Similarly, its application in the design and construction of supramolecular assemblies is not documented in accessible scientific literature.

Synthesis of Chemical Probes for Fundamental Mechanistic Studies

No studies have been found that describe the utilization of this compound as a precursor or key component in the development of chemical probes for investigating biological or chemical reaction mechanisms.

Advanced Spectroscopic and Chromatographic Characterization in Research

Comprehensive Elucidation of Reaction Intermediates and Products

Understanding the transformation pathways of 4-Benzoyl-4-bromobutyric acid requires the precise identification of all transient intermediates and final products. High-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance spectroscopy are powerful tools for achieving this comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for probing reaction mechanisms by providing highly accurate mass measurements, which allow for the determination of elemental compositions of unknown compounds. researchgate.netresearchgate.netpnnl.gov In the context of reactions involving this compound, HRMS can be employed to identify transient intermediates, byproducts, and final products with a high degree of confidence.

The technique is particularly useful in studying complex reaction mixtures, such as those from bromination or substitution reactions. acs.orgnih.gov By analyzing the reaction mixture at various time points, a timeline of the appearance and disappearance of different species can be constructed, offering insights into the reaction pathway. For instance, in a proposed synthesis or degradation pathway, HRMS can confirm the presence of key intermediates, even if they are present in low concentrations or are short-lived. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas (isobars), which is crucial for unambiguous identification. pnnl.gov

Table 1: Illustrative HRMS Fragmentation Data for Proposed Intermediates

| Proposed Intermediate/Product | Molecular Formula | Calculated m/z [M+H]⁺ | Potential Key Fragments | Mechanistic Insight |

| 4-Benzoyl-4-hydroxybutyric acid | C₁₁H₁₂O₄ | 209.0708 | [M-H₂O+H]⁺, [C₇H₅O]⁺ | Confirms hydroxylation or hydrolysis product |

| 4-Phenyl-2,3-dihydrofuran-2-one | C₁₀H₈O₂ | 161.0597 | [M-CO₂]⁺ | Indicates intramolecular cyclization (lactonization) |

| Phenyl vinyl ketone | C₉H₈O | 133.0648 | [C₇H₅O]⁺ | Suggests elimination reaction pathway |

This table is illustrative and shows hypothetical data for potential reaction products derived from this compound.

While HRMS provides the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise atomic connectivity and stereochemistry of a molecule. For a compound with multiple functional groups and stereocenters like this compound, one-dimensional (1D) NMR spectra can be complex and suffer from signal overlap. weebly.comazom.com Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguous structural confirmation. bmrb.iolibretexts.orgresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton at the C4 position and the adjacent methylene (B1212753) protons at C3, and between the C3 and C2 methylene protons, confirming the butyric acid backbone. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would be used to assign the specific ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.

These techniques combined provide a complete and detailed picture of the molecular structure, confirming the identity of reaction products and providing crucial evidence for proposed reaction intermediates. weebly.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Carboxyl (C1) | ~11-12 | ~175-180 | H2, H3 |

| Methylene (C2) | ~2.5-2.7 | ~30-35 | C1, C3, C4 |

| Methylene (C3) | ~2.2-2.4 | ~35-40 | C1, C2, C4, C5 |

| Methine (C4) | ~5.5-5.7 | ~50-55 | C2, C3, C5, Benzoyl C-ipso |

| Ketone Carbonyl (C5) | - | ~195-200 | H4, Benzoyl H-ortho |

| Benzoyl Carbons | - | ~128-135 | H4 |

| Benzoyl Protons | ~7.4-8.0 | - | C5 |

Note: Chemical shifts are estimations based on typical values for similar functional groups and are highly dependent on the solvent used. libretexts.orgdocbrown.infohmdb.ca This table serves as an illustrative guide for structural elucidation.

Chiral Analysis and Enantiomeric Purity Assessment

The carbon atom at the 4-position of this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). As enantiomers often exhibit different biological activities, methods to separate and quantify them are essential. nih.gov

The most direct and widely used methods for separating enantiomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs). nih.govgcms.czresearchgate.net These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation.

High-Performance Liquid Chromatography (HPLC) : For a non-volatile compound like this compound, HPLC is the method of choice. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used for the separation of acidic compounds. nih.govresearchgate.net The choice of mobile phase, which can be polar organic, normal-phase, or reversed-phase, is critical for achieving optimal resolution. chiraltech.com For acidic analytes, mobile phase additives like formic or acetic acid are often used to suppress the ionization of the carboxyl group and improve peak shape. chiraltech.comsielc.com

Gas Chromatography (GC) : Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability. However, after conversion to a more volatile derivative (see section 5.2.2), GC with a chiral column, often based on cyclodextrin (B1172386) derivatives, can provide excellent separation and high efficiency. researchgate.netchromatographyonline.comacs.org

Table 3: Comparison of Potential Chiral Chromatography Methods

| Technique | Chiral Stationary Phase (Example) | Mobile/Carrier Phase (Example) | Advantages | Considerations |

| HPLC | Polysaccharide-based (e.g., Chiralpak® AD) | Hexane/Isopropanol + Acid | Broad applicability, robust | Lower efficiency than GC |

| HPLC | Cyclodextrin-based (e.g., Cyclobond™) | Acetonitrile/Buffer | Different selectivity, good for inclusion complexes | Can be sensitive to mobile phase composition |

| GC | Cyclodextrin derivative (e.g., Chirasil-DEX) | Helium | High resolution, fast analysis | Requires prior derivatization of the analyte |

Derivatization is a chemical modification of the analyte that can improve its chromatographic behavior and detectability. researchgate.net In chiral analysis, derivatization can be used in two main ways:

Achiral Derivatization for Chiral GC: To make this compound suitable for GC analysis, its polar carboxylic acid group must be converted into a less polar, more volatile ester (e.g., a methyl or ethyl ester). researchgate.netcolostate.edu This achiral derivatization is followed by separation on a chiral GC column as described above.

Chiral Derivatization for Achiral Chromatography (Indirect Method): In this approach, the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.govwikipedia.orgchiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) HPLC or GC column. chiralpedia.comscience.gov For this compound, the carboxylic acid functional group can be reacted with a chiral alcohol or a chiral amine to form diastereomeric esters or amides, respectively. nih.govnih.gov The choice of CDA is crucial as it influences the separation efficiency and the sensitivity of detection, especially if the CDA contains a chromophore or fluorophore for enhanced UV or fluorescence detection. nih.govnih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These methods allow for the detailed investigation of reaction pathways, the identification of transient species like transition states, and the calculation of activation energies, providing deep insights into reaction feasibility and kinetics. For 4-Benzoyl-4-bromobutyric acid, a key reaction of interest is its potential intramolecular cyclization to form a substituted γ-butyrolactone, a common reaction for γ-haloacids. acs.orgwmich.edu

A plausible reaction pathway for this compound is an intramolecular SN2-type reaction, where the carboxylate group acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion to form a five-membered lactone ring. sciforum.net Quantum chemical calculations can be employed to model this process, locate the transition state (TS) structure, and determine the activation energy (ΔE‡), which is the energy barrier that must be overcome for the reaction to proceed.

The activation energy profile would be determined by calculating the energies of the reactant, the transition state, and the product. The reactant is the carboxylate form of this compound. The transition state is a high-energy, transient structure where the C-O bond is partially formed and the C-Br bond is partially broken. The product is the γ-lactone. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are commonly used for such calculations. wmich.edunih.gov The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. Lower activation energies suggest a faster reaction rate. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for the Intramolecular Cyclization of this compound Anion Data is illustrative and based on typical values for SN2 cyclization reactions.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm-1) |

| Reactant (Anion) | 0.0 | C-Br: ~1.95 | N/A |

| Transition State | +18.5 | C···O: ~2.10, C···Br: ~2.35 | -350 |

| Product (Lactone) | -12.0 | C-O: ~1.45 | N/A |

This interactive table presents a hypothetical energy profile. The transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Solvent plays a critical role in influencing reaction rates and mechanisms, particularly for reactions involving charged species. stanford.edu For the intramolecular cyclization of this compound, the polarity of the solvent can significantly affect the stability of the reactant, transition state, and product. chemrxiv.org

Computational models can account for solvent effects using either implicit or explicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. sciforum.net Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a higher computational cost. nih.gov

In an SN2 reaction like the proposed cyclization, a polar protic solvent might stabilize the negatively charged carboxylate reactant through hydrogen bonding, potentially increasing the activation barrier compared to the gas phase. Conversely, a polar aprotic solvent might solvate the cation associated with the carboxylate but interact less strongly with the nucleophile itself, potentially facilitating the reaction. DFT calculations incorporating a PCM can predict how the activation energy changes in different solvents, helping to select optimal reaction conditions. chemrxiv.orgresearchgate.net For instance, the activation barrier for an SN2 reaction can increase by more than 25 kcal/mol when moving from the gas phase to a polar solvent like water due to the differential stabilization of the reactants versus the more charge-diffuse transition state. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. sciencepublishinggroup.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational dynamics, solvent structure, and intermolecular interactions over time. scholaris.ca

Furthermore, MD simulations with explicit solvent molecules (e.g., water) can elucidate specific intermolecular interactions. rsc.org For example, simulations could show how water molecules arrange around the carboxylic acid and benzoyl groups, forming hydrogen bonds, and how they interact with the more hydrophobic phenyl ring and the bromine atom. chemistryviews.org This information is vital for understanding solubility and how the molecule interacts with its environment. Analysis of the simulation trajectories can provide quantitative data, such as radial distribution functions, to describe the structuring of solvent around the solute. rsc.org

Table 2: Illustrative Conformational Dihedral Angles for this compound from a Hypothetical MD Simulation This table illustrates potential low-energy conformations by showing key dihedral angles.

| Conformer | Dihedral Angle 1 (O=C-C-Cα) | Dihedral Angle 2 (C-Cα-Cβ-Cγ) | Relative Population (%) |

| A (Extended) | ~180° | ~180° | 45 |

| B (Gauche 1) | ~180° | ~60° | 25 |

| C (Gauche 2) | ~60° | ~180° | 20 |

| D (Folded) | ~60° | ~60° | 10 |

This interactive table shows hypothetical major conformers and their relative populations in a given solvent, which could be derived from clustering analysis of an MD trajectory.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a statistically significant correlation between the structural properties of molecules and their chemical reactivity. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, and correlating them with an experimentally determined reactivity parameter (e.g., a reaction rate constant) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netnih.gov

For this compound, a QSRR model could be developed to predict its reactivity in a specific reaction, for instance, its rate of cyclization or its reaction rate with an external nucleophile. To build such a model, a series of structurally related compounds would be needed, along with their measured reaction rates. unimib.it

Molecular descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net For a reaction involving nucleophilic attack at the C-Br bond, relevant descriptors might include the partial charge on the carbon atom, the energy of the LUMO (Lowest Unoccupied Molecular Orbital) associated with the C-Br bond, and steric parameters describing the bulkiness around the reaction center. researchgate.net

A hypothetical QSRR model for predicting the reaction rate constant (log k) might take the form of a linear equation:

log k = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Table 3: Example of Molecular Descriptors for a Hypothetical QSRR Model of Substituted 4-Benzoyl-4-halobutyric acids This table illustrates the type of data used to build a QSRR model.

| Compound (Substituent on Phenyl Ring) | log k (Experimental) | Electronic Descriptor (e.g., LUMO Energy) | Steric Descriptor (e.g., Molar Volume) |

| 4-NO2 | -3.5 | -2.1 eV | 205 ų |

| 4-Cl | -4.2 | -1.8 eV | 200 ų |

| H (unsubstituted) | -4.5 | -1.7 eV | 195 ų |

| 4-CH3 | -4.8 | -1.6 eV | 210 ų |

| 4-OCH3 | -5.1 | -1.5 eV | 215 ų |

This interactive table demonstrates how different molecular descriptors for a series of related compounds could be correlated with their reactivity to build a predictive QSRR model.

Emerging Research Frontiers and Future Directions

Exploration of Photoredox Catalysis and Electrosynthesis for Novel Transformations

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical species under exceptionally mild conditions. For 4-Benzoyl-4-bromobutyric acid, the α-bromo ketone functionality is a key feature for such transformations. nih.govscispace.com Through single-electron reduction by an excited photocatalyst, the carbon-bromine bond can be cleaved to generate a carbon-centered radical. This reactive intermediate can then participate in a variety of bond-forming reactions that are often difficult to achieve through traditional methods.

Potential photoredox-catalyzed transformations for this compound could include:

C-C Bond Formation: Coupling of the generated radical with electron-rich olefins or arenes to form more complex carbon skeletons.

C-N Bond Formation: Trapping the radical with nitrogen-based nucleophiles or their precursors to synthesize valuable γ-amino acids or heterocyclic compounds like lactams. rsc.org

Atom Transfer Radical Addition (ATRA): Addition of the radical across a double bond, followed by abstraction of a halogen atom from another molecule of this compound, propagating a chain reaction.

The benzoyl group may also play a role, potentially influencing the electronic properties of the molecule or participating in energy transfer processes, further broadening the scope of possible reactions.

Electrosynthesis:

Electrosynthesis offers a green and sustainable alternative to conventional reagent-based redox reactions, using electricity to drive chemical transformations. rsc.org The bifunctional nature of this compound, with its reducible α-bromo ketone and potentially oxidizable carboxylic acid, makes it an excellent candidate for electrochemical manipulation.

Future research could explore:

Reductive Cyclization: Cathodic reduction of the carbon-bromine bond could initiate an intramolecular cyclization onto the ketone or carboxylic acid moiety, providing a direct route to substituted lactones or other cyclic structures.

Decarboxylative Coupling: Anodic oxidation of the carboxylate group could lead to decarboxylation and the formation of a new radical species, which could then be used in intermolecular coupling reactions. acs.org

Paired Electrosynthesis: A process where both anodic and cathodic reactions are used to synthesize valuable products simultaneously. For instance, the cathodic reduction of the C-Br bond could be paired with an anodic oxidation at another part of the molecule or a different substrate in the same cell.

The table below outlines potential transformations for this compound using these advanced methods.

| Method | Reactive Site | Potential Transformation | Potential Product Class |

| Photoredox Catalysis | α-bromo ketone | Radical generation and coupling | Functionalized keto acids, γ-amino acids, lactams |

| Electrosynthesis (Cathodic) | α-bromo ketone | Reductive C-Br bond cleavage | Cyclized products (e.g., lactones), dehalogenated products |

| Electrosynthesis (Anodic) | Carboxylic acid | Oxidative decarboxylation | Dimerized or coupled products |

Implementation of Flow Chemistry Approaches for Continuous and Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. softecks.inrsc.orgrsc.orgresearchgate.net The synthesis and subsequent reactions of halogenated compounds, such as this compound, are particularly well-suited for flow chemistry. nih.govacs.org

Key areas for implementation include:

Safer Halogenation: The α-bromination of the parent γ-keto acid to produce this compound often involves hazardous reagents like molecular bromine. acs.org A flow process would minimize the amount of hazardous material present at any given time, and the superior heat transfer of microreactors would allow for better control of the exothermic bromination reaction. researchgate.net

Precise Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher selectivity and yields in subsequent transformations of the title compound, minimizing the formation of byproducts.

Multi-step Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. For example, the synthesis of this compound could be directly coupled with a subsequent cyclization or substitution reaction in a continuous flow setup, significantly improving efficiency. nih.govmdpi.com

Integration into Artificial Intelligence-Driven Retrosynthesis and Reaction Prediction

For a molecule like this compound, AI could be leveraged in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule and propose synthetic routes that utilize this compound as a key building block. acs.orgnih.gov These tools, trained on vast databases of chemical reactions, can identify novel and non-intuitive disconnections, highlighting new applications for this compound.

Reaction Outcome Prediction: ML models can predict the most likely product of a reaction involving this compound under a given set of conditions (reagents, solvents, temperature). stanford.eduacs.orgpharmaceutical-technology.commit.eduresearchgate.net This predictive capability can accelerate the discovery of new transformations and optimize reaction conditions without the need for extensive trial-and-error experimentation.

Discovery of Novel Reactivity: By analyzing patterns in large chemical datasets, AI algorithms may uncover previously unknown reactivity patterns for the α-bromo-γ-keto acid scaffold, suggesting entirely new types of reactions and applications.

| AI Application | Function | Impact on this compound |

| Retrosynthesis Planning | Proposes synthetic pathways to complex molecules. | Identifies new target molecules that can be efficiently synthesized from this starting material. |

| Reaction Prediction | Predicts the products and yields of chemical reactions. | Optimizes reaction conditions and accelerates the discovery of novel transformations. |

| Novelty in Reactivity | Identifies new chemical transformations from data patterns. | Unlocks unprecedented applications and synthetic routes involving the compound. |

Development of Hybrid and Heterogeneous Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for achieving high selectivity in complex molecules with multiple reactive sites.

Hybrid Catalysis: This approach combines two or more different catalytic modes in a single reaction vessel. For this compound, one could envision a hybrid system that combines a metal catalyst for a cross-coupling reaction at the C-Br bond with an organocatalyst to control stereoselectivity at another position. nih.gov The synergistic merger of enamine catalysis with photoredox catalysis is a prime example of a successful hybrid system that could be applied to reactions involving the α-bromo ketone moiety. scispace.com

Heterogeneous Catalysis: Using catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid solution) offers significant advantages in terms of catalyst separation, recovery, and recycling. For transformations involving this compound, heterogeneous catalysts could be developed for:

Selective Hydrogenation: A solid-supported metal catalyst could selectively reduce the ketone group without affecting the carboxylic acid or the aromatic ring.

Dehalogenation: Catalytic systems could be employed for the selective removal of the bromine atom, either through reductive dehalogenation or as part of a coupling cycle. researchgate.net

Biocatalysis: Enzymes, which can be considered a form of heterogeneous catalyst, offer unparalleled selectivity. Carbonyl reductases, for example, could be used for the stereoselective reduction of the ketone in this compound to produce chiral hydroxy acids. almacgroup.com

The exploration of these emerging research frontiers will undoubtedly unlock the full synthetic potential of this compound, transforming it from a simple building block into a powerful tool for the construction of complex and valuable molecules.

Q & A

Q. What are the primary synthetic routes for preparing 4-Benzoyl-4-bromobutyric acid?

A common method involves bromination of 4-benzoylbutyric acid using brominating agents like or (N-bromosuccinimide) under controlled conditions. For the benzoylation step, Friedel-Crafts acylation with benzoyl chloride in the presence of as a catalyst is often employed. Reaction optimization includes solvent selection (e.g., dichloromethane or ) and temperature control (0–25°C) to minimize side products . Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : NMR identifies aromatic protons (δ 7.4–8.1 ppm for benzoyl groups) and aliphatic chain protons (δ 2.5–3.5 ppm for brominated carbons). NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons adjacent to bromine (δ ~40 ppm) .

- IR Spectroscopy : Strong absorption at ~1700 cm (C=O stretch) and 600–700 cm (C-Br stretch) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects residual reactants .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Storage : Store in a tightly sealed container in a cool, dry place (<25°C), away from oxidizers and strong bases .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in multi-step syntheses involving this compound?

- Catalyst Screening : Test Lewis acids (e.g., ) as alternatives to for improved regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance bromination efficiency compared to non-polar solvents .

- Temperature Gradients : Gradual warming (0°C → RT) during benzoylation reduces decomposition. Monitor via TLC (hexane:ethyl acetate = 3:1) .

Q. How can contradictory spectral data (e.g., unexpected 1H^1\text{H}1H NMR peaks) be resolved?

- Impurity Analysis : Use DEPT-135 NMR to distinguish between CH, CH, and quaternary carbons. Compare with literature data for 4-bromobenzoic acid derivatives to identify side products (e.g., debrominated byproducts) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (, expected = 286.99) and detects halogen loss fragments .

Q. What role does the bromine substituent play in cross-coupling reactions with this compound?

The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, coupling with aryl boronic acids in the presence of (2 mol%) and in THF/water (80°C, 12h) yields biaryl derivatives. The reaction’s success depends on maintaining anhydrous conditions and degassing solvents to prevent catalyst deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.